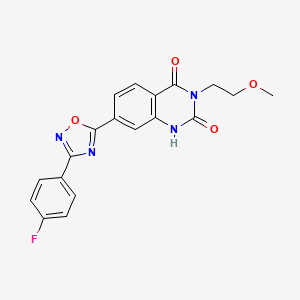

7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione

Description

This compound features a quinazoline-2,4(1H,3H)-dione core substituted at position 7 with a 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl group and at position 3 with a 2-methoxyethyl chain. The quinazoline-dione scaffold is a well-studied pharmacophore in medicinal and agrochemical research due to its structural versatility and bioactivity . The 4-fluorophenyl group may improve lipophilicity and target affinity, while the 2-methoxyethyl side chain could modulate solubility and pharmacokinetic properties .

Properties

IUPAC Name |

7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O4/c1-27-9-8-24-18(25)14-7-4-12(10-15(14)21-19(24)26)17-22-16(23-28-17)11-2-5-13(20)6-3-11/h2-7,10H,8-9H2,1H3,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSFOWNBZVOCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluations, and pharmacological profiles of this compound based on diverse sources.

Synthesis

The synthesis of quinazoline derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The specific synthesis pathway for the target compound includes:

- Formation of the quinazoline backbone through cyclization reactions.

- Introduction of the oxadiazole moiety via condensation reactions with appropriate precursors.

- Substitution of functional groups such as the methoxyethyl group to improve solubility and bioavailability.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of quinazoline derivatives. The compound has been tested against several cancer cell lines:

- Cell Lines Tested :

- Hepatocellular carcinoma (HePG-2)

- Breast cancer (MCF-7)

- Prostate cancer (PC3)

- Colorectal carcinoma (HCT-116)

Table 1: In Vitro Cytotoxicity Data

| Compound | HePG-2 IC50 (µM) | MCF-7 IC50 (µM) | PC3 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|---|---|

| Target Compound | 29.47 ± 2.7 | 45.20 ± 2.9 | 53.10 ± 3.2 | 27.05 ± 2.2 |

| Reference Compound | 17.35 ± 1.5 | 39.41 ± 1.8 | >100 | 39.41 ± 3.0 |

The target compound exhibited moderate cytotoxicity across all tested cell lines, with the lowest IC50 values observed against HePG-2 and HCT-116 cells, indicating a significant potential for further development as an anticancer agent .

The mechanism by which quinazoline derivatives exert their anticancer effects often involves:

- Inhibition of key signaling pathways , such as EGFR and topoisomerase II.

- Induction of apoptosis in cancer cells by disrupting cell cycle progression.

In particular, studies have shown that certain derivatives can arrest the cell cycle at the G2/M phase, leading to increased apoptotic cell death in sensitive cell lines .

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have also been evaluated for their antimicrobial activities:

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Target Compound | Staphylococcus aureus | 12 | 70 |

| Escherichia coli | 10 | 75 | |

| Candida albicans | 11 | 80 |

The target compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Studies

A notable case study involved a series of synthesized quinazoline derivatives, including the target compound, which were subjected to comprehensive pharmacological evaluations:

- Study Design : Various derivatives were synthesized and screened for both anticancer and antimicrobial activities.

- Findings : The study concluded that modifications on the quinazoline scaffold significantly influenced biological activity, with specific substitutions enhancing potency against selected cancer cell lines and microbial strains.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione demonstrate efficacy against various bacterial strains. For instance:

- Antibacterial Studies : The compound has been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values were notably low for certain derivatives, indicating potential as an antibacterial agent .

Anticancer Properties

Quinazoline derivatives are well-known in cancer research for their ability to inhibit tumor growth. The specific compound under discussion has been evaluated for its cytotoxic effects on cancer cell lines:

- Cell Line Studies : Preliminary investigations have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound may also possess anti-inflammatory properties. Research into related quinazoline derivatives suggests they can reduce inflammation markers in vitro and in vivo .

Case Studies

A detailed examination of case studies provides insights into the practical applications of the compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the biological and chemical relevance of this compound, we compare it with structurally or functionally analogous derivatives.

Table 1: Structural and Functional Comparison

Key Findings

Functional Group Influence on Bioactivity The 1,2,4-oxadiazole group in the target compound and 8-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline is associated with enhanced metabolic stability and hydrogen-bonding capacity compared to thiadiazole-containing analogs (e.g., 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl] derivatives) . The 4-fluorophenyl substituent in the target compound may confer improved target selectivity over non-fluorinated analogs (e.g., fluquinconazole’s dichlorophenyl group), as fluorine’s electronegativity often enhances binding affinity .

Pharmacokinetic and Physicochemical Properties The 2-methoxyethyl chain in the target compound likely improves aqueous solubility compared to simpler alkyl or aryl substituents (e.g., fluquinconazole’s dichlorophenyl group) . This modification could enhance bioavailability in drug discovery contexts.

Biological Target Specificity

- Fluquinconazole’s fungicidal activity is attributed to inhibition of ergosterol biosynthesis , whereas oxadiazole-quinazoline hybrids (e.g., the target compound) are hypothesized to target kinases or nucleic acid synthesis pathways due to their planar heterocyclic systems .

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing 7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 4-fluorophenyl-substituted oxadiazole intermediates with quinazoline precursors under reflux in polar aprotic solvents (e.g., DMF, DMSO) .

- Step 2 : Introduction of the 2-methoxyethyl group via alkylation or nucleophilic substitution, often using bases like NaH or K₂CO₃ to deprotonate reactive sites .

- Monitoring : Reaction progress is tracked via TLC or HPLC, with purification by column chromatography .

- Critical Factors : Temperature control (60–100°C), anhydrous conditions, and stoichiometric ratios to minimize side products .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Elucidation :

- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity of the quinazoline core, oxadiazole ring, and substituents (e.g., 4-fluorophenyl, 2-methoxyethyl) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Purity Assessment : HPLC with UV detection (λ = 254–280 nm) ensures >95% purity .

- Functional Group Analysis : FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

Q. How are preliminary biological activities assessed for this compound?

- Methodological Answer :

- In Vitro Assays :

- Anticancer Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Fluorogenic assays targeting kinases or proteases (e.g., EGFR, COX-2) to evaluate inhibition kinetics .

- Controls : Include reference inhibitors (e.g., erlotinib for EGFR) and solvent-only controls to validate specificity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace DMF with cheaper, high-boiling alternatives (e.g., toluene/ethanol mixtures) while maintaining reflux efficiency .

- Catalysis : Use Pd/C or CuI to accelerate coupling steps; reduce reaction times by 30–50% .

- Workflow Refinement : Implement continuous-flow chemistry for exothermic steps (e.g., alkylation) to improve safety and scalability .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methyl) or methoxyethyl (e.g., ethoxy, hydroxyethyl) groups .

- Biological Profiling : Compare IC₅₀ values across analogs in enzyme/cell-based assays to identify critical substituents .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets (e.g., EGFR) and guide SAR .

Q. How can contradictions in substituent effects on bioactivity be resolved?

- Methodological Answer :

- Meta-Analysis : Compile data from analogs with similar substitutions to identify trends (e.g., electron-withdrawing groups enhancing kinase inhibition) .

- Mechanistic Studies : Use surface plasmon resonance (SPR) to measure real-time binding kinetics and distinguish steric vs. electronic effects .

- In Vivo Validation : Test conflicting analogs in xenograft models to correlate in vitro activity with pharmacological efficacy .

Q. What approaches elucidate the compound’s mechanism of action?

- Methodological Answer :

- Target Identification :

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes whose loss confers resistance to the compound .

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling changes (e.g., apoptosis, cell cycle arrest) .

- In Silico Studies : Molecular dynamics simulations to assess stability of compound-target complexes (e.g., MDM2-p53 interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.